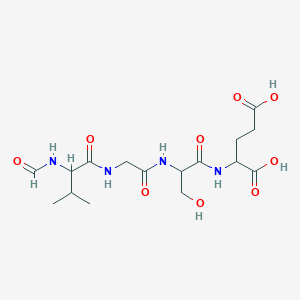
N-Formyl-val-gly-ser-glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-val-gly-ser-glu is a peptide compound consisting of the amino acids valine, glycine, serine, and glutamic acid, with an N-formyl group attached to the valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-formyl group is introduced at the N-terminus of the peptide chain using formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-val-gly-ser-glu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Individual amino acids (valine, glycine, serine, glutamic acid).
Oxidation: Hydroxylated serine derivatives.
Substitution: Peptides with modified N-terminal groups.
Scientific Research Applications
N-Formyl-val-gly-ser-glu has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of N-Formyl-val-gly-ser-glu involves its interaction with specific molecular targets, such as receptors or enzymes. The formyl group at the N-terminus can enhance the peptide’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and enzymatic modifications.
Comparison with Similar Compounds
N-Formyl-Ala-Gly-Ser-Glu: Similar structure but with alanine instead of valine.
Val-Gly-Ser-Glu: Lacks the N-formyl group.
Comparison:
N-Formyl-val-gly-ser-glu: is unique due to the presence of the N-formyl group, which can significantly influence its chemical reactivity and biological activity compared to non-formylated peptides.
N-Formyl-Ala-Gly-Ser-Glu: has similar properties but may exhibit different binding affinities and reactivity due to the substitution of valine with alanine.
Val-Gly-Ser-Glu: lacks the formyl group, which may result in reduced binding affinity and altered biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
75680-41-0 |
|---|---|
Molecular Formula |
C16H26N4O9 |
Molecular Weight |
418.40 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |
InChI Key |
UQNZXXOXXUETEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


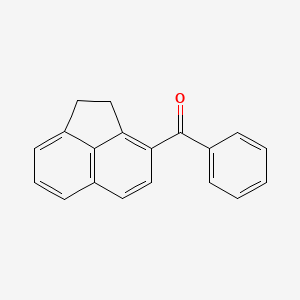
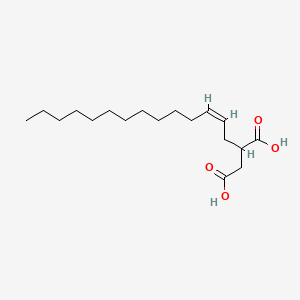
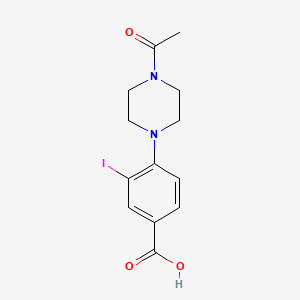

![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
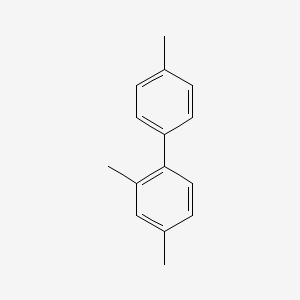
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
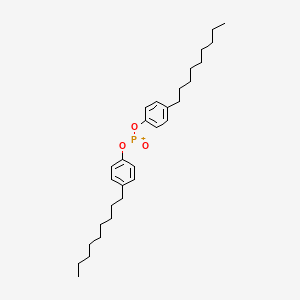
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

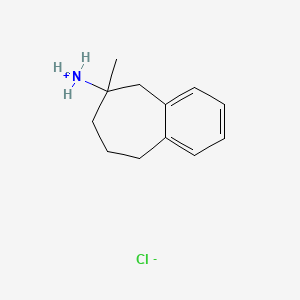
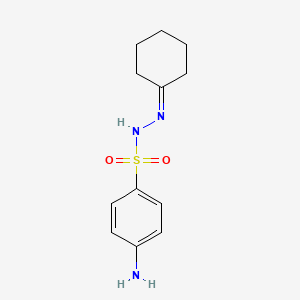
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
